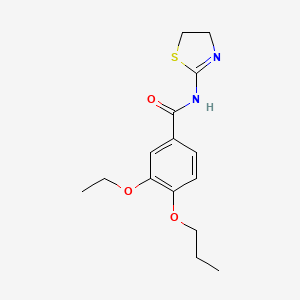![molecular formula C23H28N2O3S B7476883 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide, commonly known as CMSE, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in scientific research studies.
科学的研究の応用
CMSE has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of CMSE involves its interaction with various receptors and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also interacts with the cannabinoid receptors CB1 and CB2, which are involved in pain perception and immune function.
Biochemical and Physiological Effects:
CMSE has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
CMSE has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation is that it has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of CMSE. One area of research could be the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of more potent and selective analogs of CMSE with improved therapeutic properties. Additionally, the safety and efficacy of CMSE in human clinical trials could be further explored to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, CMSE is a chemical compound with potential therapeutic applications. It has shown promising results in scientific research studies for its anti-inflammatory, analgesic, and antitumor properties. Its mechanism of action involves its interaction with various receptors and enzymes in the body. While it has several advantages for lab experiments, its safety and efficacy in humans are not yet fully understood. Further research is needed to explore its potential as a therapeutic agent for various diseases.
合成法
The synthesis of CMSE involves the reaction of 4-methoxybenzoyl chloride with cyclohexylmethylamine to obtain 4-methoxy-N-(cyclohexylmethyl)benzamide. This intermediate is then reacted with thioacetic acid to obtain 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide. The synthesis method has been optimized to obtain high yields of CMSE with high purity.
特性
IUPAC Name |
2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-28-19-13-11-18(12-14-19)25-23(27)20-9-5-6-10-21(20)29-16-22(26)24-15-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSTMJQJCIMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC(=O)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)


![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)